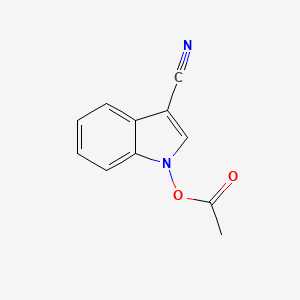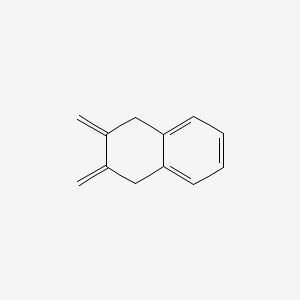
Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- is a bicyclic hydrocarbon with the molecular formula C12H12 It is a derivative of naphthalene, where the aromatic ring system is partially hydrogenated, and two methylene groups are introduced at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- can be achieved through several methods. One common approach involves the hydrogenation of naphthalene in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring system.
Another method involves the use of activated carbon-supported molybdenum carbides, which facilitate the transformation of naphthalene to the desired tetrahydro derivative . This process is often conducted under controlled conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- may involve large-scale hydrogenation reactors. These reactors operate under high pressure and temperature, utilizing catalysts such as platinum or palladium to achieve efficient hydrogenation. The process is carefully monitored to ensure consistent quality and high yield of the final product.
化学反应分析
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The methylene groups at the 2 and 3 positions can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学研究应用
Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into potential pharmaceutical applications of the compound is ongoing, with studies exploring its effects on different biological targets.
Industry: It is used as a solvent and in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.
相似化合物的比较
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A similar compound with a fully hydrogenated naphthalene ring system.
2-Methyltetralin: A derivative with a methyl group at the 2 position.
1,2,3,4-Tetrahydro-1-naphthol: A hydroxylated derivative of tetralin.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- is unique due to the presence of methylene groups at the 2 and 3 positions. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and reactivity.
属性
CAS 编号 |
65957-27-9 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
2,3-dimethylidene-1,4-dihydronaphthalene |
InChI |
InChI=1S/C12H12/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-6H,1-2,7-8H2 |
InChI 键 |
ALIGMBZLWCPWKT-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC2=CC=CC=C2CC1=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


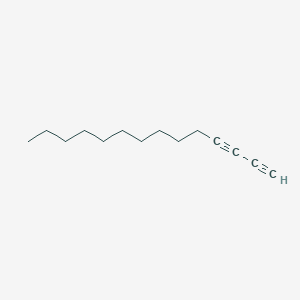
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
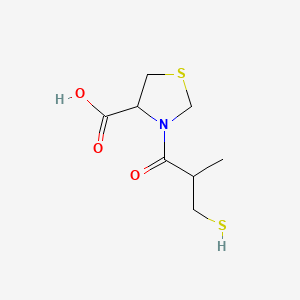
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
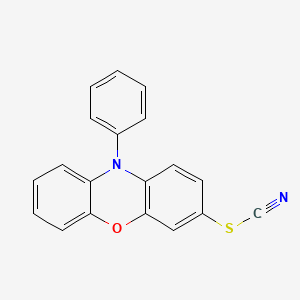
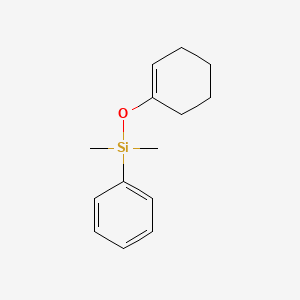

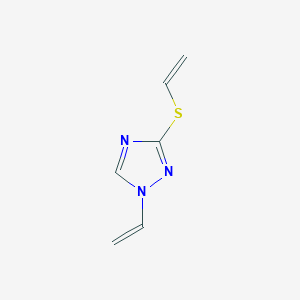
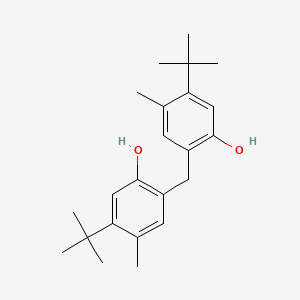

![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
